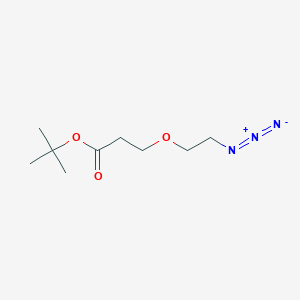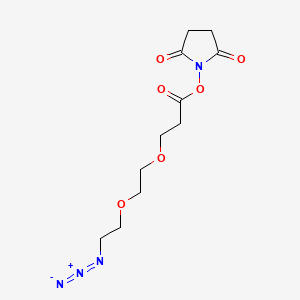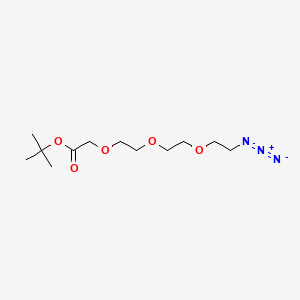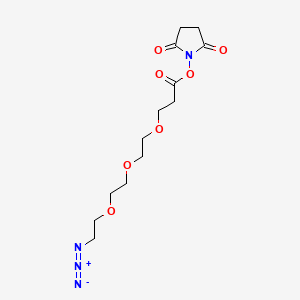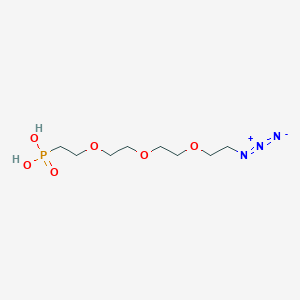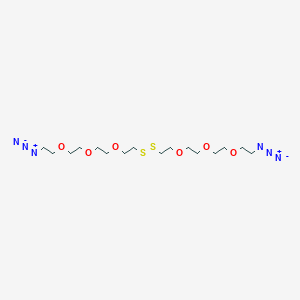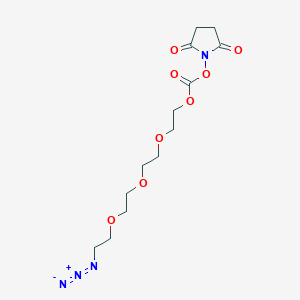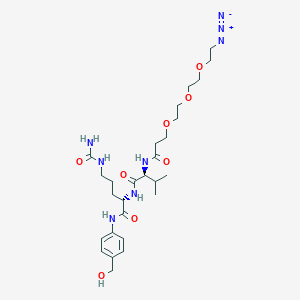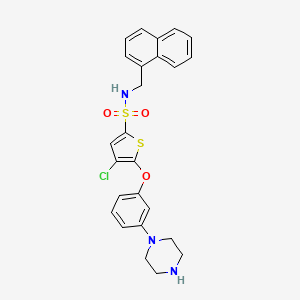
4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C25H24ClN3O3S2 and a molecular weight of 514.06 . It is also known as B355252 .
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted nucleophilic aromatic substitution (S(N)Ar) reaction . This method allows for the rapid generation of the heteroaryl ether core structure of the compound in the presence of cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, with a yield of 94% .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C25H24ClN3O3S2. It contains a naphthalen-1-ylmethyl group, a piperazin-1-yl group, and a phenoxy group attached to a thiophene-2-sulfonamide core .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is a nucleophilic aromatic substitution (S(N)Ar) reaction . This reaction is facilitated by the use of a microwave, which allows for rapid generation of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.06 .Aplicaciones Científicas De Investigación
Neuroprotection Against Glutamate-Induced Toxicity
B355252 has been shown to protect neuronal cells against glutamate-induced excitotoxicity. This is particularly relevant in neurological disorders where glutamate toxicity is implicated. The compound attenuates mitochondrial fission and prevents the nuclear translocation of apoptosis-inducing factor (AIF), which are key processes in cell death .
Anti-Neuroinflammatory Agent
In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), B355252 demonstrates potent anti-inflammatory effects. It suppresses the activation of microglia and astrocytes, key players in the brain’s inflammatory response, and reduces the levels of pro-inflammatory cytokines .
Promotion of Neurite Growth
B355252 potentiates neural growth factor, which is crucial for the growth and maintenance of neurons. This property makes it a promising candidate for aiding recovery from neural injuries and diseases that affect neural connectivity .
Protection Against Cerebral Ischemia
The compound has been found to protect against neuronal cell death induced by cerebral ischemia. This suggests its potential use in stroke therapy, where it could help mitigate the damage caused by interrupted blood supply to the brain .
Attenuation of DNA Damage and ROS Production
B355252 can protect ischemic neurons from neuronal loss by attenuating DNA damage and reducing reactive oxygen species (ROS) production. This dual action can be particularly beneficial in conditions where oxidative stress is a contributing factor to neuronal damage .
Amelioration of Neuronal Loss and Inflammatory Responses
In stroke models, B355252 has been identified to ameliorate neuronal loss and inflammatory responses. It reduces levels of inflammatory markers like IL-1β and TNF-α, which are associated with neuronal apoptosis and gliosis .
Mecanismo De Acción
Target of Action
The primary targets of B355252 are the mitochondria in neuronal cells . It interacts with these organelles to modulate their function and maintain their stability, which is crucial for cell survival .
Mode of Action
B355252 acts by inhibiting calcium influx into the cell, reducing reactive oxygen species (ROS) formation, stabilizing mitochondrial membrane potential, decreasing apoptosis inducing factor (AIF) nuclear translocation, suppressing BAX and caspase-3 activation, limiting autophagy induction, and activating ERK3 signaling pathway . These actions help to protect neuronal cells from damage and death .
Biochemical Pathways
B355252 affects several biochemical pathways. It attenuates the production of ROS and blocks mitochondrial depolarization, which are key events in the pathway leading to cell death . It also inhibits the release of cytochrome c, sequesters intracellular calcium, and modulates the JNK cascade . Furthermore, it strongly inhibits the cleavage of caspase 3/7, key enzymes in the apoptosis pathway .
Result of Action
B355252 has been shown to protect neuronal cells against various forms of toxicity. It protects murine hippocampal neuronal HT-22 cells against glutamate-induced cytotoxicity . It also protects against 6-hydroxydopamine-induced cell death, a model of Parkinson’s disease . Furthermore, it has been shown to suppress neuroinflammatory responses in the brain .
Action Environment
The action of B355252 can be influenced by environmental factors such as the presence of toxins or inflammatory agents. For example, it has been shown to suppress neuroinflammation induced by lipopolysaccharide (LPS), a bacterial endotoxin . It’s also effective in environments where there is an overabundance of glutamate, a condition that can lead to excitotoxicity .
Propiedades
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261576-81-1 |
Source


|
| Record name | B 355252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1261576-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the mechanism of action of B355252 in protecting neurons?
A1: B355252 exhibits neuroprotective effects through various mechanisms, including:
- Modulation of mitochondrial dynamics: B355252 influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, B355252 was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]
- Regulation of autophagy: B355252 was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []
- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, B355252 was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []
Q2: What are the effects of B355252 on neuroinflammation?
A2: Research suggests that B355252 possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, B355252 intervention was shown to:
- Improve behavioral deficits associated with LPS administration. []
- Mitigate brain tissue damage caused by inflammation. []
- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []
- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]
Q3: Has B355252 demonstrated efficacy in animal models of neurological disorders?
A3: Yes, B355252 has shown promise in preclinical studies:
- Cerebral ischemia: In a rat model of cerebral ischemia, B355252 demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []
- Parkinson's disease: Preliminary research suggests that B355252 might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]
Q4: What is the significance of B355252 being a nerve growth factor (NGF) potentiator?
A4: B355252 acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, B355252 may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.
Q5: What are the potential advantages of B355252 over existing neuroprotective strategies?
A5: While further research is needed, some potential advantages of B355252 include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

